molecular formula C45H52ClN9O12 B10821910 Bcl6 protac 1

Bcl6 protac 1

カタログ番号 B10821910
分子量: 946.4 g/mol
InChIキー: YQWUMLVLLIWGQJ-UYEDPJPISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCL6 PROTAC 15 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of germinal center formation, B-cell development, and other cellular processes such as cell cycle and DNA damage response. BCL6 PROTAC 15 has shown potential in treating lymphomas derived from germinal center B cells by inducing the degradation of the BCL6 protein .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BCL6 PROTAC 15 involves the conjugation of a BCL6 binding domain with a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BCL6 PROTAC 15 involves scaling up the synthetic route described above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process must comply with regulatory standards for pharmaceutical manufacturing.

化学反応の分析

Types of Reactions

BCL6 PROTAC 15 primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Reagents: Small molecule inhibitors of BCL6, thalidomide derivatives, linkers, and coupling agents.

    Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates.

Major Products

The major product of the reactions involving BCL6 PROTAC 15 is the degradation of the BCL6 protein, leading to the inhibition of its transcriptional repressor functions .

科学的研究の応用

BCL6 PROTAC 15 has a wide range of scientific research applications, including:

作用機序

BCL6 PROTAC 15 exerts its effects by inducing the degradation of the BCL6 protein. The compound comprises a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 results in the derepression of its target genes, leading to the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cells .

特性

分子式

C45H52ClN9O12

分子量

946.4 g/mol

IUPAC名

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide

InChI

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1

InChIキー

YQWUMLVLLIWGQJ-UYEDPJPISA-N

異性体SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

正規SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。